6,7-Dehydro Norethindrone Acetate

説明

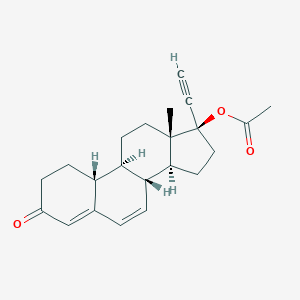

6,7-Dehydro Norethindrone Acetate is a synthetic steroidal compound with the molecular formula C22H26O3. It is a derivative of norethindrone, a well-known progestin used in various hormonal contraceptives and hormone replacement therapies. This compound is characterized by its unique structure, which includes an ethynyl group at the 17th position and an acetate ester at the 3rd position.

科学的研究の応用

6,7-Dehydro Norethindrone Acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and contraceptive formulations.

Industry: The compound is used in the production of various pharmaceutical products and as an intermediate in the synthesis of other steroidal compounds.

作用機序

Target of Action

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is a derivative of Norethindrone Acetate . Norethindrone Acetate is a progestin medication, which means its primary target is the progesterone receptor . This receptor plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity .

Biochemical Pathways

Upon activation of the progesterone receptor, this compound influences several biochemical pathways. These include pathways that regulate the menstrual cycle, ovulation, and pregnancy

Pharmacokinetics

Norethindrone Acetate, the parent compound of this compound, is rapidly absorbed and converted to Norethindrone in the body . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, Norethindrone is also metabolized to ethinyl estradiol . These processes impact the bioavailability of the compound.

Result of Action

The activation of the progesterone receptor by this compound leads to various molecular and cellular effects. These include suppression of ovulation, thickening of cervical mucus (which inhibits sperm penetration), alteration of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and alteration of the endometrium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the individual’s hormonal levels, overall health status, and the presence of other medications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Norethindrone Acetate typically involves multiple steps, starting from basic steroidal precursors. One common route includes the following steps:

Starting Material: The synthesis begins with a suitable steroidal precursor, such as estrone or testosterone.

Functional Group Modifications: The precursor undergoes various functional group modifications, including oxidation, reduction, and acetylation, to introduce the necessary functional groups.

Formation of the Ethynyl Group:

Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group at the 3rd position with acetic anhydride or acetyl chloride to form the acetate ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

6,7-Dehydro Norethindrone Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

類似化合物との比較

6,7-Dehydro Norethindrone Acetate is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include:

Norethindrone: A widely used progestin with similar hormonal effects but lacking the ethynyl and acetate groups.

Norethindrone Acetate: Similar to this compound but without the dehydro modification at the 6,7 positions.

Ethynodiol Diacetate: Another progestin with different structural modifications and pharmacological properties.

生物活性

6,7-Dehydro Norethindrone Acetate (also known as 6,7-DN) is a synthetic progestin derived from norethindrone. It is primarily utilized in hormonal therapies and contraceptives. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C22H26O3

- Molecular Weight : 342.45 g/mol

- IUPAC Name : (6,7-Dehydro-3-oxo-17α-pregn-4-en-20-yn-17β-ol)

This compound exerts its biological effects primarily through the following mechanisms:

- Hormonal Activity : It acts as a progestin by binding to progesterone receptors in target tissues, leading to changes in gene expression that promote the maintenance of pregnancy and regulate menstrual cycles.

- Endometrial Effects : The compound alters endometrial receptivity and morphology, which is crucial for implantation and maintenance of early pregnancy.

- Feedback Mechanisms : It influences the hypothalamic-pituitary-gonadal axis by providing negative feedback to the hypothalamus and pituitary gland, thereby reducing gonadotropin release.

Pharmacokinetics

The pharmacokinetics of this compound include:

- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities.

- Excretion : Predominantly excreted through urine as conjugated metabolites.

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity in various cellular models:

- Cell Proliferation : Exhibits dose-dependent effects on cell proliferation in endometrial cells, influencing both growth and apoptosis pathways.

- Cytokine Modulation : Alters the secretion of cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Endometrial cells | 10 nM - 100 nM | Increased proliferation | |

| Breast cancer cells | 1 µM | Induced apoptosis |

In Vivo Studies

Animal studies have shown that administration of this compound leads to:

- Endometrial Changes : Significant changes in endometrial histology consistent with progestational effects.

- Reproductive Outcomes : Improved outcomes in models of uterine receptivity and implantation success.

Clinical Implications

Clinical applications of this compound include:

- Hormonal Contraception : Used in various contraceptive formulations due to its efficacy in preventing ovulation.

- Menstrual Disorders : Effective in managing conditions such as endometriosis and heavy menstrual bleeding.

- Hormone Replacement Therapy : Utilized in postmenopausal women to mitigate symptoms associated with estrogen deficiency.

Case Studies

Several case studies highlight the therapeutic potential and side effects associated with this compound:

- A study involving women with endometriosis demonstrated significant reduction in pain symptoms after treatment with this compound over six months.

- Another case study reported adverse effects such as weight gain and mood changes, emphasizing the need for personalized treatment approaches.

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVONCNGQQILU-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910110 | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106765-04-2 | |

| Record name | 6,7-Dehydro norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。